Irreversible Covalent Binding vs. Reversible Ligands
CM572 binds irreversibly to sigma-2 receptors via covalent bond formation between the electrophilic isothiocyanate moiety and a receptor nucleophile, whereas the parent compound SN79, the full agonist siramesine, and the high-affinity ligand SV119 are all reversibly binding ligands . In functional washout experiments, SK-N-SH neuroblastoma cells pretreated with CM572 for 60 minutes followed by extensive washing to remove unbound ligand retained cytotoxicity over 24 hours, with an EC50 of 7.6 ± 1.7 µM matching that of continuous treatment . In contrast, the reversible full agonist siramesine, tested under identical washout conditions, showed markedly reduced cytotoxicity after washout, requiring approximately 10-fold higher concentrations to achieve effects comparable to continuous treatment . This irreversible binding mechanism is unique to the 6-isothiocyanate substitution within the SN79-derived chemical series and is not reproduced by other 6-position substitutions (e.g., COCH3, NO2, NH2, F) on the benzoxazolone core .
| Evidence Dimension | Retention of cytotoxic effect after 60-min pretreatment and washout (irreversible vs. reversible binding) |
|---|---|
| Target Compound Data | CM572: Sustained cytotoxicity after washout with EC50 matching continuous treatment (EC50 = 7.6 ± 1.7 µM); irreversible covalent binding to sigma-2 receptors |
| Comparator Or Baseline | Siramesine (reversible full agonist): Markedly reduced cytotoxicity after washout; approximately 10-fold loss of potency compared to continuous treatment. SN79 (reversible antagonist): No cytotoxicity alone; reversibly binds sigma-2 without washout-resistant effect |
| Quantified Difference | CM572 retains full cytotoxic potency after washout; siramesine requires ~10-fold higher concentration to achieve comparable post-washout effect. SN79 produces no cytotoxicity regardless of treatment paradigm |
| Conditions | SK-N-SH human neuroblastoma cells; 60-min pretreatment with ligand, extensive washing, 24-h incubation; MTT assay; radioligand competition binding in rat liver membranes using [3H]DTG for sigma-2 and [3H](+)-pentazocine for sigma-1 |
Why This Matters
Irreversible binding confers sustained target engagement and cytotoxic signaling after compound removal, making CM572 uniquely suitable for pulse-chase experimental designs, target occupancy studies, and applications where transient exposure must produce durable pharmacological effects—capabilities not achievable with any reversible sigma-2 ligand.
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- [2] Nicholson HE, Comeau AB, Mesangeau C, McCurdy CR, Bowen WD. Divergent Cytotoxic and Metabolically Stimulative Functions of Sigma-2 Receptors: Structure-Activity Relationships of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives. J Pharmacol Exp Ther. 2019 Feb;368(2):272-281. doi: 10.1124/jpet.118.253484. PMC6346378. View Source
